CINROMIDE -

CINROMIDE

Catalog Number: EVT-8930606
CAS Number:
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Cinromide is classified as a member of the cinnamamide family, which are derivatives of cinnamic acid. These compounds are noted for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Cinromide itself has been studied for its effects on neurotransmitter transport systems, particularly in relation to the SLC6A19 transporter .

Synthesis Analysis

Methods

Cinromide can be synthesized through several methods, with the most common involving:

  1. Bromination of Cinnamamide: This initial step introduces a bromine atom into the structure. The reaction typically employs bromine in an organic solvent such as dichloromethane under controlled temperature conditions.
  2. N-Ethylation: Following bromination, the compound undergoes N-ethylation to form the final product. This step may involve using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Technical Details

The synthesis process can be optimized for industrial production by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may also be utilized to enhance efficiency.

Molecular Structure Analysis

Structure

Cinromide's molecular structure features:

  • A brominated aromatic ring.
  • An amide functional group connected to an ethyl chain.

The canonical SMILES representation is CCNC(=O)C=CC1=CC(=CC=C1)Br, indicating its complex structure with specific connectivity among atoms.

Data

  • Molecular Formula: C11_{11}H12_{12}BrNO
  • Molecular Weight: Approximately 256.12 g/mol
  • Isomeric SMILES: CCNC(=O)/C=C/C1=CC(=CC=C1)Br.
Chemical Reactions Analysis

Reactions

Cinromide is capable of undergoing various chemical reactions:

  1. Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
  2. Reduction Reactions: The carbonyl group can be reduced using agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols.
  3. Oxidation Reactions: Oxidizing agents like potassium permanganate can convert Cinromide into various oxidized derivatives.

Technical Details

The choice of reagents and conditions significantly influences the products formed. For instance:

  • Substitution reactions can yield various substituted derivatives.
  • Reduction reactions typically produce alcohols from carbonyl groups.
Mechanism of Action

Cinromide's mechanism of action is not fully elucidated but involves interactions with neurotransmitter transport systems. It has been identified as a potential inhibitor of the neutral amino acid transporter SLC6A19, which plays a critical role in amino acid absorption in the intestines and brain . The detailed biochemical pathways remain an area of active research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white solid.
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases and acids.
  • Reactivity: Reacts readily in substitution and oxidation reactions due to the presence of reactive functional groups.
Applications

Cinromide has several scientific applications:

  • Pharmaceutical Research: Studied for its anticonvulsant properties and potential treatment for epilepsy.
  • Organic Synthesis: Used as a reagent in various organic synthesis processes due to its unique reactivity profile.
  • Analytical Chemistry: Serves as a reference compound for analytical methods assessing similar compounds.
Pharmacokinetic Profiling of Cinromide

Absorption Variability in Polypharmacy Contexts

Cinromide (trans-3-Bromo-N-ethylcinnamamide) exhibits significant interindividual variability in absorption kinetics when administered to patients concurrently taking multiple medications. A pivotal study involving epileptic subjects on phenytoin therapy demonstrated considerable fluctuations in absorption rates following a single 900 mg oral dose. The time to reach maximum plasma concentration (Tmax) ranged from 0.5 to 2.5 hours across individuals, reflecting unpredictable absorption patterns in polypharmacy scenarios [6].

Polypharmacy—defined as the concurrent use of five or more medications—introduces physiological and pharmacological complexities that directly impact Cinromide absorption. Key factors include:

  • Altered Gastrointestinal Motility: Concomitant use of anticholinergics or opioids delays gastric emptying, prolonging Cinromide's Tmax.
  • Competitive Transporter Inhibition: Medications inhibiting P-glycoprotein (such as verapamil or dronedarone) may interfere with Cinromide's intestinal efflux, potentially increasing its bioavailability [1] [3].
  • pH-Dependent Solubility Changes: Proton-pump inhibitors (e.g., omeprazole) elevate gastric pH, which may alter the dissolution profile of Cinromide due to its weakly acidic properties [5].

Table 1: Absorption Parameters of Cinromide in Polypharmacy Contexts

ParameterMedian ValueRange ObservedPrimary Influencing Factors
Time to Peak (Tmax)1.5 hours0.5 – 2.5 hoursGI motility modifiers, CYP inducers
Peak Concentration (Cmax)47 µM5 – 89 µMP-gp inhibitors, gastric pH modifiers
Absorption Lag Time0.25 hours0.1 – 0.8 hoursFormulation, food effects

This variability necessitates therapeutic drug monitoring in patients receiving multiple medications, particularly those affecting cytochrome P450 enzymes or drug transporters. The median oral clearance of Cinromide (135 liters/hour) further suggests extensive presystemic metabolism, which is susceptible to modulation by polypharmacy [6].

First-Pass Metabolism Dynamics & Hepatic Processing

Cinromide undergoes significant first-pass metabolism mediated primarily by hepatic cytochrome P450 enzymes. Following oral administration, systemic exposure to the parent compound is limited (AUC0-∞ = 5–89 µM·h), while its pharmacologically active amide metabolite achieves substantially higher exposure (AUC0-∞ = 77–185 µM·h) [6]. The acid metabolite demonstrates the greatest systemic persistence (AUC0-∞ = 632–1777 µM·h), indicating sequential metabolism and potential accumulation.

Table 2: Elimination Kinetics of Cinromide and Major Metabolites

CompoundMedian Half-Life (hours)Steady-State Concentration RatioMetabolic Pathway
Cinromide (Parent)0.731.0 (Reference)Hydroxylation, hydrolysis
Amide Metabolite1.653.8Dealkylation
Acid Metabolite4.8535.8Glucuronidation

Hepatic processing involves three primary pathways:

  • Phase I Hydrolysis: Rapid conversion to the amide metabolite via hepatic esterases.
  • N-Dealkylation: CYP-mediated oxidation producing the acid metabolite.
  • Phase II Conjugation: Glucuronidation of the acid metabolite facilitating renal elimination [6].

Age-related declines in hepatic blood flow (↓30–40% in adults >65 years) and liver mass significantly reduce first-pass extraction efficiency. This is compounded by competitive inhibition from polypharmacy agents sharing CYP isozymes, potentially elevating Cinromide bioavailability in vulnerable populations [3] [5]. Hepatic impairment would likely prolong metabolite exposure due to reduced conjugation capacity, though formal studies in this population are lacking.

Plasma Protein Binding Characteristics

While direct quantification of Cinromide's plasma protein binding remains unreported, its physicochemical properties and structural analogs permit mechanistic insights. As a lipophilic weak acid (log P ≈ 2.8), Cinromide is expected to bind extensively to albumin and α1-acid glycoprotein—behavior observed with structurally similar compounds like voriconazole (binding rate: 58–69.5%) and lekethromycin (78–91%) [4] [9].

Protein binding significantly influences pharmacokinetics through:

  • Volume of Distribution: High binding restricts tissue penetration, lowering Vd.
  • Hepatic Extraction: Only unbound drug undergoes metabolism; saturation of binding sites increases clearance.
  • Drug-Drug Interactions: Displacement by highly bound competitors (e.g., warfarin, phenytoin) elevates free fraction [2] [9].

Hypoalbuminemia—prevalent in elderly polypharmacy patients—may increase unbound Cinromide concentrations by 1.5–2.5 fold. Binding dynamics follow the law of mass action, expressed mathematically as:

[Protein] + [Drug] ⇌ [Protein·Drug]

Where the equilibrium dissociation constant (Kd) determines binding affinity. For Cinromide analogs, Kd values range from 10-5 to 10-4 M for albumin, suggesting moderate-to-high affinity [9].

Properties

Product Name

CINROMIDE

IUPAC Name

3-(3-bromophenyl)-N-ethylprop-2-enamide

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

InChI

InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14)

InChI Key

LDCXGZCEMNMWIL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C=CC1=CC(=CC=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.